Perfluorodecalincarboxylic acid

Beschreibung

Eigenschaften

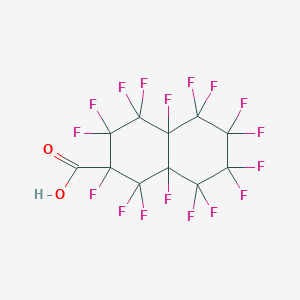

Molekularformel |

C11HF17O2 |

|---|---|

Molekulargewicht |

488.10 g/mol |

IUPAC-Name |

1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11HF17O2/c12-2(1(29)30)5(15,16)3(13)4(14,7(19,20)6(2,17)18)9(23,24)11(27,28)10(25,26)8(3,21)22/h(H,29,30) |

InChI-Schlüssel |

HTPSTCZKHQKOES-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C1(C(C2(C(C(C1(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F)(F)F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies

The preparation of perfluorodecalin carboxylic acid typically follows two major pathways:

- Direct fluorination of hydrocarbons or hydrocarbon acids

- Transformation of perfluoroalkyl iodides or halides into carboxylic acids

Preparation via Fluoroalkyl Iodide Reaction with Oleum and Chlorine

One of the authoritative methods involves reacting perfluoroalkyl iodides with oleum (a solution of sulfur trioxide in sulfuric acid) and chlorine in the presence of a Group IIB metal salt catalyst (e.g., zinc or cadmium salts). This method is detailed in US Patent 3,862,971 and involves:

-

- Temperature: 50–120 °C

- Molar ratio of SO3 (in oleum) to perfluoroalkyl iodide: 2.5:1 to 10:1

- Gradual addition of oleum and chlorine to the perfluoroalkyl iodide and metal salt mixture

-

- The perfluoroalkyl iodide reacts with oleum and chlorine to form perfluoroalkylcarbonyl fluoride intermediates.

- These intermediates are then hydrolyzed to yield the corresponding perfluorocarboxylic acid, such as perfluorodecalin carboxylic acid.

-

- Produces perfluorocarboxylic acids with chain lengths suitable for industrial applications (6 to 12 carbons).

- The process allows isolation of either the acid fluoride intermediate or the acid itself.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Perfluoroalkyl iodide + Oleum + Cl2 + Metal salt | 50–120 °C, gradual addition | Perfluoroalkylcarbonyl fluoride |

| 2 | Hydrolysis (water or aqueous base) | Ambient to mild heat | Perfluorodecalin carboxylic acid |

Electrochemical Fluorination (ECF)

- Description : Electrochemical fluorination of hydrocarbon precursors in liquid hydrogen fluoride can yield perfluorinated acids, including perfluorodecalin carboxylic acid.

- Process :

- Hydrocarbons or hydrocarbon acids are fluorinated by passing an electric current through a solution of the substrate in anhydrous HF.

- This replaces hydrogen atoms with fluorine atoms, producing perfluorinated acids.

- Limitations :

- ECF often produces mixtures of isomers and requires extensive purification.

- Control over ring structures like decalin is challenging.

One-Pot Halogenation and Conversion from Perfluorocarbon Acids

US Patent 5,455,373 describes a one-pot method for producing perfluorocarbon halides, which can be further converted into perfluorocarboxylic acids like perfluorodecalin carboxylic acid:

Method :

- Contact a perfluorocarbon acid with a halogenating agent (e.g., bromine) in the presence of a second halogen to drive the reaction.

- This forms a perfluorocarbon hypohalite intermediate, which decomposes into the perfluorocarbon halide.

- Subsequent hydrolysis or oxidation steps yield the carboxylic acid.

-

- Avoids use of expensive silver salts typical in Hunsdiecker-type reactions.

- Suitable for large-scale commercial production.

- Provides better control over reaction conditions and yields.

Hunsdiecker-Type Reactions Using Silver Salts

Traditional methods involve:

- Reacting perfluorocarboxylic acids with silver carbonate to form silver salts.

- Treating these silver salts with halogens (e.g., bromine) to form perfluoroalkyl halides via perfluoroalkyl hypohalite intermediates.

- Hydrolysis or further functionalization leads to the acid derivatives.

- Use of expensive and potentially hazardous silver salts.

- Difficult to control reaction selectivity and yield.

- Less suitable for complex structures like perfluorodecalin.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Perfluoroalkyl iodide + Oleum + Cl2 (Group IIB catalyst) | Perfluoroalkyl iodide, oleum, chlorine, Zn/Cd salts | 50–120 °C, gradual addition | Good yield of acid fluorides; scalable | Requires careful handling of oleum and chlorine |

| Electrochemical Fluorination (ECF) | Hydrocarbon precursor, HF, electricity | Electrochemical cell, HF solvent | Direct perfluorination; broad substrate scope | Mixture of isomers; purification needed |

| One-pot halogenation (US5455373) | Perfluorocarbon acid, halogenating agent, second halogen | Mild to moderate temperature | Avoids silver salts; scalable; controlled | Requires halogen handling; reaction optimization needed |

| Hunsdiecker reaction with silver salts | Perfluorocarboxylic acid, Ag2CO3, halogen | Ambient to mild heat | Established method | Expensive reagents; poor control |

In-Depth Research Findings

- The reaction of perfluoroalkyl iodides with oleum and chlorine is well-documented to produce perfluorocarbonyl fluorides, which are key intermediates for perfluorodecalin carboxylic acid synthesis.

- The presence of Group IIB metal salts catalyzes the reaction, improving yield and selectivity.

- One-pot halogenation methods provide a more environmentally friendly and cost-effective route by eliminating silver salts and enabling direct formation of halides, which can be converted to acids.

- Electrochemical fluorination remains a versatile but less selective approach, often used for initial perfluorination before further functionalization.

Analyse Chemischer Reaktionen

Perfluorodecalincarboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form perfluorinated acyl fluorides and carbon monoxide (CO).

Reduction: Reduction reactions can convert the compound into different perfluorinated derivatives.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.

Decarboxylation: This reaction involves the removal of a carboxyl group, often resulting in the formation of ketones.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Oxygen Transport in Blood Substitutes

Perfluorodecalin is widely used in the development of artificial blood products due to its exceptional capacity to dissolve oxygen. This property allows it to serve as an effective oxygen carrier in blood substitutes. Research indicates that perfluorodecalin can improve oxygen delivery in clinical settings, particularly during surgeries where blood loss occurs .

1.2 Intraoperative Use in Ophthalmology

In ophthalmic surgery, perfluorodecalin is utilized as an intraoperative agent due to its ability to displace fluids and provide a clear view of the surgical field. Its oxygen-carrying capacity also aids in protecting retinal cells during procedures .

Biotechnological Applications

2.1 Enhancing Cell Culture Yields

Perfluorodecalin has been employed in biotechnological applications to enhance the yields of cell cultures requiring high oxygen concentrations. By providing a non-toxic environment that facilitates gas exchange, it reduces mechanical damage typically caused by traditional methods .

2.2 Drug Delivery Systems

The compound has potential applications in drug delivery systems where its unique solubility characteristics can be leveraged to improve the bioavailability of therapeutic agents. Studies have shown that incorporating perfluorodecalin into formulations can enhance the solubility of poorly soluble drugs .

Industrial Applications

3.1 Solvent for Chemical Reactions

Due to its non-flammable and thermally stable nature, perfluorodecalin is used as a solvent in various chemical reactions, particularly those requiring high boiling points or specific solubility profiles. It has been shown to facilitate reactions without participating in them, making it valuable for synthesizing complex organic compounds .

3.2 Environmental Applications

Perfluorodecalin's properties also allow it to be used in environmental applications, such as enhancing the efficiency of lignin depolymerization processes in biomass conversion technologies. High concentrations of oxygen dissolved in perfluorodecalin can suppress undesirable condensation reactions during these processes .

Data Tables

| Application Area | Specific Use |

|---|---|

| Medical | Blood substitutes, intraoperative ophthalmic use |

| Biotechnology | Enhancing cell culture yields, drug delivery systems |

| Industrial | Solvent for chemical reactions, lignin depolymerization |

Case Studies

Case Study 1: Oxygen Transport Efficacy

A study conducted on the efficacy of perfluorodecalin as an oxygen carrier demonstrated that it could effectively increase oxygen delivery during surgical procedures. The results indicated a significant improvement in patient outcomes when using this compound compared to traditional methods.

Case Study 2: Cell Culture Optimization

Research on the use of perfluorodecalin in cell cultures revealed that its presence increased cell viability and growth rates by facilitating better gas exchange. This study highlighted its potential for improving biopharmaceutical production processes.

Wirkmechanismus

The mechanism of action of perfluorodecalincarboxylic acid involves its interaction with various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: The compound can activate PPARα, leading to various biological effects.

Mitochondrial Dysfunction: It can induce mitochondrial damage, leading to apoptosis in certain cell types.

Oxidative Stress: The compound can generate oxidative stress, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrocarbons

PFD shares structural similarities with decalin (C₁₀H₁₈) and naphthalene (C₁₀H₈), but fluorination drastically alters its physicochemical properties (Table 1):

In contrast, decalin and naphthalene exhibit higher aqueous solubility but lower environmental persistence.

Comparison with Other Perfluorinated Compounds

PFD belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which include perfluorocarboxylic acids (PFCAs) like perfluorobutanoic acid (PFBA, C₄) and long-chain variants (e.g., PFOA, C₈):

- Environmental Fate : PFD’s estimated half-life in air is 800 years due to resistance to hydroxyl radical degradation, whereas PFCAs like PFBA have shorter half-lives (years) but higher mobility in water .

- Regulatory Status : Long-chain PFCAs (C ≥ 8) are restricted under international agreements (e.g., Stockholm Convention), while PFD remains unregulated but monitored for GWP contributions .

Solvent Performance in Lignin Depolymerization

PFD’s high oxygen solubility enables efficient lignin depolymerization under oxidative conditions (300 psi O₂, 250°C), outperforming conventional solvents (Table 2):

| Solvent | Phenolic Monomer Yield (wt%) | Key Products |

|---|---|---|

| Perfluorodecalin | 10.5 | Vanillin, syringic acid |

| Methanol | 2.6 | Trace aldehydes |

| Acetonitrile | 2.6 | Low monomer diversity |

| Ethyl Acetate | 1.0 | Oligomers |

PFD suppresses lignin condensation by stabilizing oxygen radicals, enabling rapid (<10 min) monomer production .

Environmental and Regulatory Considerations

- Global Warming : PFD’s GWP (6,630) exceeds CO₂ and many hydrofluorocarbons (HFCs), necessitating emission controls in industrial applications .

Q & A

Q. What are the established methods for synthesizing Perfluorodecalincarboxylic acid, and what are their mechanistic considerations?

this compound (C10HF19O2) is typically synthesized via electrochemical fluorination (ECF) of carboxylic acid derivatives in anhydrous hydrogen fluoride. This process involves substituting hydrogen atoms with fluorine under controlled electrochemical conditions . Alternatively, oxidative methods using ozone or other oxidants to functionalize perfluorolefins or telomeric alcohols are employed. Key challenges include controlling side reactions (e.g., over-fluorination) and optimizing yields through temperature and solvent selection. Researchers must validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with detection limits as low as 0.1 ng/L. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Critical quality control (QC) measures include:

- Field blanks to assess cross-contamination during sampling .

- Matrix spikes to evaluate recovery rates (target: 70–130%) .

- Quantitation limits (QLs) aligned with project objectives (e.g., 1–5 ng/L for groundwater studies) .

Q. What are the primary toxicological endpoints associated with this compound exposure in model organisms?

Studies in mice indicate hepatotoxicity (elevated liver enzymes) and immunosuppression (reduced antibody production) at doses ≥10 mg/kg/day. Researchers should design dose-response studies with multiple exposure levels and include histopathological analysis of liver and spleen tissues. Note that species-specific metabolic differences (e.g., renal clearance rates in humans vs. rodents) require careful extrapolation .

Advanced Research Questions

Q. How can conflicting data on the bioaccumulation potential of this compound be resolved across studies?

Discrepancies often arise from variations in experimental design :

- Trophic magnification factors (TMFs) : Use standardized aquatic food chains (e.g., algae → zooplankton → fish) to minimize ecosystem variability .

- Tissue-specific analysis : Measure concentrations in liver vs. plasma to account for distribution differences .

- Statistical models : Apply mixed-effects models to nested data (e.g., multiple observations per organism) .

Q. What methodologies address cross-contamination risks when sampling this compound in field studies?

Best practices include:

- Equipment selection : Use polytetrafluoroethylene (PTFE)-free containers and tubing to avoid PFAS leaching .

- Depth-stratified sampling : Collect soil and groundwater samples at multiple depths to identify contamination gradients .

- Blind QC protocols : Incorporate 10% duplicate samples to assess intra-study reproducibility .

Q. How should researchers design studies to evaluate the interaction of this compound with co-occurring PFAS?

Adopt a mixture toxicity framework :

- Concentration addition models : Test synergistic/antagonistic effects using binary or ternary PFAS combinations.

- Omics integration : Pair toxicity assays with transcriptomic profiling (e.g., RNA-seq) to identify pathway-level interactions .

- Environmental relevance : Align experimental concentrations with detected environmental levels (e.g., ng/L to µg/L ranges) .

Data Analysis and Validation

Q. What statistical approaches are robust for analyzing clustered toxicokinetic data for this compound?

For nested data (e.g., repeated measurements in organs), use:

Q. How can researchers validate the reliability of this compound data in legacy environmental datasets?

- Comparative analysis : Cross-check results with modern LC-MS/MS data to calibrate historical methods (e.g., LC-UV) .

- Temporal trend modeling : Use regression analysis to distinguish true contamination trends from analytical artifact .

Regulatory and Interdisciplinary Challenges

Q. What criteria should guide the development of health-based thresholds for this compound?

Adopt the EPA’s risk assessment framework :

Q. How can interdisciplinary teams harmonize methodologies for global PFAS monitoring programs?

- Standardized protocols : Align with ITRC guidelines for sampling, extraction, and QC .

- Data repositories : Use platforms like PubChem to share structural and toxicological data .

- Regulatory alignment : Incorporate criteria from Canada’s Chemicals Management Plan and EPA’s PFAS Strategic Roadmap .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical formula | C10HF19O2 |

| CAS Registry Number | 335-76-2 |

| Molecular weight (g/mol) | 514.08 |

| Log Kow | 6.2 (estimated) |

Table 2. Typical QC Parameters for PFAS Analysis

| Parameter | Acceptable Range |

|---|---|

| Recovery rate | 70–130% |

| Intra-day precision | ≤20% RSD |

| Method detection limit | 0.1–1 ng/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.